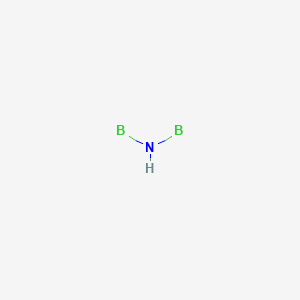

Diborazane

Descripción

Propiedades

Número CAS |

18447-54-6 |

|---|---|

Fórmula molecular |

B2HN |

Peso molecular |

36.64 g/mol |

InChI |

InChI=1S/B2HN/c1-3-2/h3H |

Clave InChI |

KSCNHKPMMKUPLO-UHFFFAOYSA-N |

SMILES canónico |

[B]N[B] |

Origen del producto |

United States |

Structural Elucidation and Bonding Theories of Diborazane Systems

Advanced Structural Characterization Methodologies

Structural elucidation of diborazane systems, such as the diammoniate of diborane (B8814927), relies on a combination of experimental techniques that probe the arrangement of atoms in the solid state and in solution.

X-ray Diffraction Studies of Diborazanes and Adducts

X-ray diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline compounds. Studies on the diammoniate of diborane, [H2B(NH3)2]+[BH4]-, have utilized X-ray diffraction to establish its ionic nature and the arrangement of the [H2B(NH3)2]+ cation and the [BH4]- anion in the crystal lattice. capes.gov.brresearchgate.netresearchgate.net

XRD studies on related boron-nitrogen compounds and adducts provide further insights into bonding and structure. For instance, X-ray analysis has been used to confirm the structures of borazine (B1220974) derivatives, showing the presence of borazine rings and their arrangement in crystalline structures. nih.govacs.orgresearchgate.netresearchgate.net The crystal structure of a dimeric lithium amidoborane complex, formed from the reaction of dimethylamine (B145610) borane (B79455) with LiH, revealed an 8-membered ring structure involving Li+⋯Hδ−–B interactions. rsc.org X-ray crystallography has also been employed to characterize novel boron-nitrogen heterocycles, confirming ring structures and bonding arrangements. core.ac.uk High-temperature X-ray diffraction has been used to study the thermal decomposition of ammonia (B1221849) borane, identifying the diammoniate of diborane as a product during the initial stages. capes.gov.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution and solid states. ¹H and ¹¹B NMR are particularly useful for studying boron-nitrogen compounds due to the presence of hydrogen and boron nuclei.

¹H NMR spectroscopy provides information about the environment of hydrogen atoms in a molecule. The chemical shifts, multiplicities, and coupling constants of proton signals are indicative of the types of hydrogen atoms present (e.g., those bonded to nitrogen or boron, terminal or bridging) and their neighboring atoms. ¹H NMR has been used in the characterization of borane-amine adducts and related species, helping to assign structures based on the observed proton resonances. nih.govacs.orgresearchgate.netresearchgate.net Analysis of ¹H NMR spectra can reveal the presence of different hydrogen environments in ionic species like [H2B(NH3)2]+[BH4]-.

¹¹B NMR spectroscopy is highly sensitive to the electronic environment of boron atoms and is crucial for characterizing boron compounds. The chemical shift of a ¹¹B nucleus is influenced by its coordination number and the nature of the atoms bonded to it. sdsu.edu For instance, four-coordinate boron atoms typically resonate at higher fields (more negative chemical shifts) compared to three-coordinate boron atoms. sdsu.edu

Studies on the diammoniate of diborane, [H2B(NH3)2]+[BH4]-, show distinct signals in the ¹¹B NMR spectrum corresponding to the boron atoms in the cation and the anion. The [BH4]- anion, with a tetrahedral boron center, exhibits a characteristic signal, often appearing as a quintet due to coupling with the four equivalent hydrogen atoms (though this can be affected by exchange processes). sdsu.edu The boron atom in the [H2B(NH3)2]+ cation, also likely four-coordinate, resonates in a different region, providing evidence for the ionic structure. researchgate.netresearchgate.netrsc.org ¹¹B NMR has been widely used to monitor reactions involving boranes and amines and to confirm the formation of various boron-nitrogen species. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Boron Environment | Typical ¹¹B NMR Chemical Shift Range (ppm relative to BF₃·OEt₂) sdsu.edu |

| Three-coordinate Boranes | Varied, often positive |

| Four-coordinate Borates | -15 to -22 |

| [BH₄]⁻ anion | -26 to -45 |

| Borane-amine adducts | Upfield shift compared to free borane |

Variable-temperature (VT) NMR spectroscopy is employed to study dynamic processes occurring in molecules, such as bond rotations, inversions, or exchange phenomena. By acquiring NMR spectra at different temperatures, changes in signal shapes and positions can be observed, providing information about the kinetics and thermodynamics of these processes.

VT NMR studies on borazine and substituted borazines have revealed dynamic behavior, such as ring inversion or rotation of substituents. psu.eduacs.orgfigshare.comresearchgate.net While specific VT NMR data directly on the diammoniate of diborane are not extensively detailed in the provided snippets, VT NMR is a relevant technique for investigating potential dynamic processes within the cation ([H2B(NH3)2]+) or anion ([BH4]-), such as proton exchange or rotation of the ammonia ligands around the B-N bonds in the cation. Studies on other amine-borane systems have utilized VT NMR to investigate exchange processes and molecular dynamics. researchgate.netfigshare.com

Electron Diffraction Applications

Electron diffraction is a technique used to determine the molecular structure of gaseous samples. It provides information about bond lengths, bond angles, and torsional angles in the gas phase. While X-ray diffraction provides solid-state structures, electron diffraction reveals the structure of isolated molecules, which can sometimes differ due to intermolecular forces in the crystal lattice.

Electron diffraction has been applied to study the structures of various boron-nitrogen compounds, including aminoboranes and related species. rsc.orgfigshare.comrsc.orgacs.org These studies help to understand the bonding characteristics, such as the extent of π-bonding between boron and nitrogen. While direct gas-phase electron diffraction studies specifically on the ionic diammoniate of diborane, [H2B(NH3)2]+[BH4]-, are challenging due to its ionic nature and likely low volatility, electron diffraction studies on related neutral boron-nitrogen compounds contribute to the broader understanding of structural principles in these systems. For example, electron diffraction has been used in conjunction with computational calculations to determine the molecular structures of compounds containing B-N bonds, providing insights into dative bonding. rsc.orgrsc.org

Vibrational Spectroscopy for Bond Characterization (e.g., Infrared)

While detailed IR spectroscopic data specifically for cyclic diborazane ((H₂BNH₂)₂) were not extensively available in the provided search results, studies on related boron hydrides like diborane (B₂H₆) highlight the utility of this technique. For instance, the IR spectrum of diborane shows distinct vibrational signatures for the terminal B-H bonds (around 2500 cm⁻¹) and the bridging B-H-B bonds (around 2100 cm⁻¹), reflecting the differences in their strengths and bonding environments wikipedia.orgunacademy.com. High-pressure IR studies on diborane have also revealed structural transformations based on changes in band profiles and frequencies uwo.canih.gov. Similarly, vibrational spectroscopy has been applied to other boron-containing ring systems and amine-borane derivatives to understand their structural and bonding properties nih.govresearchgate.net.

Applying these principles, the IR spectrum of diborazane would be expected to exhibit characteristic bands corresponding to the B-N stretching vibrations within the four-membered ring, as well as distinct signals for the terminal B-H and N-H stretching and bending modes. The precise frequencies and intensities of these bands would be influenced by the ring strain, the electronic distribution within the ring, and the symmetry of the molecule. Comparing experimental IR spectra with computationally predicted spectra can aid in assigning vibrational modes and validating theoretical models of bonding in diborazane.

Theoretical Descriptions of Chemical Bonding

The chemical bonding in diborazane systems, like other boron compounds, presents interesting challenges and is often described using advanced theoretical models beyond simple Lewis structures. These models help to explain the distribution of electrons and the nature of the interactions within the molecule.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a delocalized view of bonding, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. This approach is particularly useful for understanding compounds with multi-center bonding or delocalized electron systems.

For diborane (B₂H₆), MO theory successfully describes the bonding, including the four conventional 2-center 2-electron (2c-2e) terminal B-H bonds and the two 3-center 2-electron (3c-2e) bridging B-H-B bonds wikipedia.orgucla.eduvaia.comelementalchemistry.inaskiitians.com. In this model, atomic orbitals from boron and hydrogen combine to form bonding, non-bonding, and antibonding molecular orbitals. The valence electrons occupy the lower-energy bonding orbitals, contributing to the stability of the molecule ucla.eduelementalchemistry.in.

Three-Center Two-Electron (3c-2e) Bonding in Borane Frameworks

Three-center two-electron (3c-2e) bonds are a hallmark of many electron-deficient boron compounds, particularly boranes like diborane (B₂H₆). In a B-H-B 3c-2e bond, two electrons are shared among three atoms (two boron atoms and one bridging hydrogen atom) wikipedia.orgdoubtnut.combritannica.combritannica.com. This type of bonding is crucial for explaining the structures and stability of boranes, which often have fewer valence electrons than required for a classical Lewis structure with only 2c-2e bonds wikipedia.orgunacademy.comlibretexts.org.

The bonding in cyclic diborazane ((H₂BNH₂)₂), however, is fundamentally different from the bridging 3c-2e bonds found in diborane. Diborazane consists of a four-membered ring with alternating boron and nitrogen atoms, each typically bonded to terminal hydrogen atoms. The bonds within the B₂N₂ ring and to the terminal hydrogens are primarily described as conventional 2c-2e sigma bonds mtsu.edu. While boron compounds are known for multi-center bonding, the cyclic structure with the inclusion of nitrogen atoms leads to a different bonding motif compared to the hydrogen-bridged boron frameworks of neutral boranes. Therefore, 3c-2e bonding, as seen in diborane's B-H-B bridges, is not a primary characteristic of the bonding within the cyclic (H₂BNH₂)₂ molecule.

Hybridization Schemes in Boron and Nitrogen Centers

Hybridization is a concept used to describe the mixing of atomic orbitals to form new hybrid orbitals that are suitable for bonding. In boron compounds, the hybridization of boron atoms is often discussed to rationalize their molecular geometry and bonding.

In diborane (B₂H₆), the boron atoms are typically described as undergoing approximate sp³ hybridization unacademy.comucla.eduelementalchemistry.inlscollege.ac.invedantu.comtardigrade.indoubtnut.com. Each boron atom uses two sp³ hybrid orbitals to form 2c-2e sigma bonds with the terminal hydrogen atoms. The remaining two sp³ hybrid orbitals on each boron, along with the 1s orbital of the bridging hydrogen atoms, combine to form the 3c-2e B-H-B bonds ucla.eduelementalchemistry.inlscollege.ac.in.

For cyclic diborazane ((H₂BNH₂)₂), considering its four-membered ring structure with likely tetrahedral or near-tetrahedral geometry around the boron and nitrogen centers, both boron and nitrogen atoms are expected to be approximately sp³ hybridized. In related amine-borane adducts, which are precursors or related to diborazane formation, both boron and nitrogen atoms have been found to exhibit distorted tetrahedral geometries consistent with approximate sp³ hybridization acs.org. In diborazane, each boron atom forms two bonds to nitrogen atoms and two bonds to terminal hydrogen atoms, utilizing its sp³ hybrid orbitals. Similarly, each nitrogen atom forms two bonds to boron atoms and two bonds to terminal hydrogen atoms, also consistent with sp³ hybridization. This hybridization allows for the formation of sigma bonds within the B₂N₂ ring and to the exocyclic hydrogen atoms.

Computational Analysis of Bond Indices and Electron Density

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to investigate the electronic structure, bonding, and properties of molecules, including boron compounds. These methods can provide quantitative information about bond strengths, charge distribution, and electron delocalization through the analysis of bond indices and electron density.

Computational studies on various boron-containing species, including diborane and related amine-boranes, have provided detailed insights into their bonding mtsu.educsic.esd-nb.inforesearchgate.netnih.govacs.orgnih.gov. Analysis of electron density distribution, for example, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal bond critical points and the nature of interactions (covalent, ionic, or weak interactions) mtsu.educsic.esscielo.org.mx. Bond indices, derived from computational calculations, can provide a measure of bond order and strength.

Natural Bond Orbital (NBO) analysis is a specific computational technique used to describe the bonding in terms of localized Lewis-like orbitals (bonds, lone pairs) and to quantify delocalization effects. NBO analysis transforms delocalized molecular orbitals into localized orbitals, providing a picture of bonding that is often more chemically intuitive. It can identify donor-acceptor interactions (e.g., the donation of electron density from a filled orbital to an empty or partially filled orbital), which are important for understanding the stability and reactivity of molecules.

NBO analysis has been applied to boron-containing compounds, including B₂H₄ oatext.comrsc.org, to investigate the nature of bonding and hyperconjugative interactions. For cyclic diborazane, NBO analysis could be used to examine the polarity of the B-N sigma bonds, the presence and extent of any pi interactions within the ring (although the sp³ hybridization suggests primarily sigma bonding), and potential donor-acceptor interactions between lone pairs on nitrogen and empty orbitals on boron. This analysis can provide a more detailed picture of the electron distribution and bonding within the B₂N₂ ring, complementing the insights gained from MO theory and electron density analysis. While specific NBO results for diborazane were not detailed in the provided snippets, it is a standard computational tool that would be valuable for a thorough theoretical investigation of its bonding.

Quantum Theory of Atoms in Molecules (QT-AIM) Analysis

Quantum Theory of Atoms in Molecules (QT-AIM) is a computational tool used to analyze electron density distributions and identify bond critical points (BCPs), providing insights into the nature of chemical bonds and non-covalent interactions. For borazine dimers, AIM analysis has been used to explore the nature of interactions, including dihydrogen bonds. rsc.org The presence of bond critical points between hydrogen atoms in B-H···H-N interactions is indicative of dihydrogen bonding. Analysis of electron density at these BCPs can provide quantitative information about the strength of these interactions. researchgate.net

Wiberg Bond Indices (WBI)

Wiberg Bond Indices (WBI) are calculated from the electron density matrix obtained from molecular orbital calculations and serve as a measure of bond order. youtube.com WBI values provide insights into the covalent character of bonds. In the context of boron-nitrogen compounds, WBI can help characterize the B-N bonds, which often have a degree of dative character (N→B). csic.es Studies on various boron-nitrogen systems have utilized WBI to assess the strength and nature of B-N and other bonds. nih.govd-nb.infouni-regensburg.detum.de For linear diborazanes, WBI calculations can help quantify the bond orders of the B-N bonds along the chain, potentially revealing differences in bonding depending on their position within the molecule.

Conformational Analysis of Linear Diborazanes

Linear diborazanes, being analogous to alkanes, can exist in different conformations due to rotation around the B-N single bonds. The relative stability of these conformers is influenced by intramolecular interactions, particularly dihydrogen bonds.

Anti and Gauche Conformations

Similar to butane, linear diborazanes like H₃NBH₂NH₂BH₃ can adopt anti and gauche conformations. The anti conformation typically has a dihedral angle of approximately 180° around the central B-N bond, while gauche conformations have dihedral angles around ±60°. Both anti and gauche conformations of linear diborazanes have been observed experimentally, for instance, in the crystal structure of NH₃BH₂NH₂BH₃. researchgate.netresearchgate.net The relative stability of these conformers is influenced by the balance of steric repulsion and attractive interactions.

Role of Intermolecular and Intramolecular Dihydrogen Bonds

Dihydrogen bonds (DHBs) are attractive interactions between a protic hydrogen (typically bonded to a more electronegative atom like N) and a hydridic hydrogen (typically bonded to a less electronegative atom like B). researchgate.netnih.gov These interactions play a significant role in the stabilization of both intermolecular assemblies and intramolecular conformations of borane-amine adducts and their oligomers.

In linear diborazanes, intramolecular dihydrogen bonds can form between N-H and B-H hydrogen atoms within the same molecule, influencing the preferred conformation. researchgate.netresearchgate.net For example, gauche conformations can be stabilized by intramolecular DHBs. researchgate.netresearchgate.net

| Conformation | Stabilizing Interactions | Observed In |

| Anti | Primarily Intermolecular Dihydrogen Bonds | Crystal structure |

| Gauche | Primarily Intramolecular Dihydrogen Bonds | Crystal structure, Metal complexes |

Table 1: Stabilization of Anti and Gauche Conformers in Linear Diborazanes. researchgate.netresearchgate.netnih.gov

Synthetic Pathways and Mechanistic Investigations of Diborazanes

Synthesis of Parent Boranes as Precursors

Diborane (B8814927) (B₂H₆) is a fundamental boron hydride and a crucial precursor in the synthesis of various boron compounds, including amine-boranes which can subsequently be transformed into diborazanes. wikipedia.orgallen.in Its preparation can be achieved through both large-scale industrial processes and smaller-scale laboratory routes. wikipedia.orgunacademy.comsciencemadness.org

Industrial Scale Preparations of Diborane

Industrial synthesis of diborane commonly involves the reduction of boron trifluoride (BF₃) using strong reducing agents such as metal hydrides. wikipedia.orgsciencemadness.orgsimply.science Lithium hydride (LiH), sodium hydride (NaH), or lithium aluminum hydride (LiAlH₄) are frequently employed in these processes. wikipedia.orgsciencemadness.org A representative reaction involves the reduction of boron trifluoride with lithium hydride: 8 BF₃ + 6 LiH → B₂H₆ + 6 LiBF₄ wikipedia.orgsciencemadness.org

For this reaction to be efficient, the lithium hydride must be finely powdered to prevent the formation of a passivating layer of lithium tetrafluoroborate (B81430) on the reactant surface. wikipedia.org

Laboratory Synthesis Routes to Borane (B79455) Intermediates

Laboratory-scale synthesis of borane intermediates, particularly diborane, utilizes different methodologies often prioritizing convenience and yield for smaller quantities. unacademy.comsciencemadness.org

Hydride Reduction of Boron Halides and Alkoxides

A common laboratory approach involves the reaction of boron halides, such as boron trichloride (B1173362) (BCl₃), or alkoxides with hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). wikipedia.orgunacademy.comsciencemadness.org For instance, the reaction between boron trichloride and lithium aluminum hydride yields diborane: 4 BCl₃ + 3 LiAlH₄ → 2 B₂H₆ + 3 LiAlCl₄ wikipedia.orgsciencemadness.org

Another method utilizes boron trifluoride etherate with sodium borohydride, achieving yields of up to 30%. wikipedia.orgsciencemadness.org 4 BF₃ + 3 NaBH₄ → 2 B₂H₆ + 3 NaBF₄ sciencemadness.org

These reactions highlight the utility of metal hydrides in introducing hydride ligands to boron centers, a key step in forming B-H bonds found in boranes. wikipedia.orgjove.com

Oxidation of Borohydride Salts

Oxidation of borohydride salts provides another convenient laboratory route for the synthesis of diborane, particularly for small-scale preparations. wikipedia.orgsciencemadness.org Iodine (I₂) is a commonly used oxidizing agent for this transformation. wikipedia.orgunacademy.comsciencemadness.org The reaction between sodium borohydride and iodine in a suitable solvent like diglyme (B29089) is an effective method, capable of achieving high yields. unacademy.combris.ac.uk 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂ wikipedia.orgunacademy.comsciencemadness.org

This method is considered a convenient laboratory preparation for obtaining small quantities of diborane. unacademy.comsimply.science

Formation Mechanisms of Diborazanes from Amine-Boranes

Diborazanes are frequently implicated as intermediates in the dehydrocoupling and dehydrogenation of amine-boranes (R₃N·BH₃) to form oligo- and polyaminoboranes. nih.govwhiterose.ac.uk The mechanisms governing their formation from amine-boranes are complex and can involve various pathways depending on the specific amine-borane and reaction conditions, including the presence of catalysts. nih.govwhiterose.ac.ukd-nb.info

Nucleophilic Reaction Pathways in Linear Diborazane Synthesis

Theoretical studies have provided insights into the formation mechanisms of linear diborazanes (e.g., R₃N-BH₂-NR₂-BH₃) from amine-boranes. nih.govresearchgate.net One proposed mechanism involves a nucleophilic reaction pathway. researchgate.net In this pathway, an amine molecule can approach a boron atom in an amine-borane or a related intermediate, specifically along a line nearly collinear with a B-H bridging bond in species like aminodiborane (ADB). researchgate.net Theoretical calculations suggest that the formation of linear diborazanes via this nucleophilic reaction can be a one-step process controlled by thermodynamics, potentially occurring spontaneously. researchgate.net

Research into the dehydrocoupling of amine-boranes, such as dimethylamine (B145610) borane (Me₂NH·BH₃), has indicated the potential formation of linear diborazane intermediates like Me₂NH-BH₂-NMe₂-BH₃. nih.govacs.org While the dimerization of the aminoborane (B14716983) (Me₂N═BH₂) to form cyclic diborazane is a known pathway, the observation of linear diborazanes suggests alternative or parallel reaction routes. nih.govacs.org Studies involving frustrated Lewis pairs (FLPs) as catalysts for amine-borane dehydrocoupling have also provided evidence suggesting the involvement of linear oligomeric species, akin to linear diborazanes, formed by the insertion of an amine-borane equivalent into an FLP-bound amine-borane. acs.org

Detailed mechanistic investigations, employing techniques such as temporal-concentration studies, deuterium (B1214612) labeling, and DFT calculations, have been conducted on the redistribution and reactions of linear diborazanes. nih.gov These studies reveal a complex mechanistic landscape. For example, the thermal redistribution of Me₃N-BH₂-NMe₂-BH₃ can involve the dissociation of the terminal amine and formation of intermediates that ultimately lead to amine-borane and cyclic diborazane products through different mechanisms. nih.gov Catalytic pathways can differ significantly from thermal ones, sometimes involving the direct formation of aminoborane intermediates that then dimerize. nih.gov The specific mechanism can be influenced by the catalyst employed and the reaction conditions. nih.govresearchgate.net

The nucleophilicity of the B-H bond has been explored, leading to the understanding of B-H-B bonded units and dihydrogen bonds, which are relevant in the formation mechanisms of various boron hydride species, including those potentially involved in diborazane synthesis. researchgate.net

Data Tables

While detailed quantitative data tables on diborazane synthesis yields for various methods are not consistently presented in the search results in a format suitable for direct extraction into a single comparative table, the following provides representative examples of reactions discussed:

Table 1: Representative Borane Synthesis Reactions

| Reactants | Product | Conditions | Yield | Source |

| BF₃ + LiH | B₂H₆ | Industrial scale | - | wikipedia.orgsciencemadness.org |

| BCl₃ + LiAlH₄ | B₂H₆ | Laboratory scale | Up to 30% | wikipedia.orgsciencemadness.org |

| BF₃ etherate + NaBH₄ | B₂H₆ | Laboratory scale | Up to 30% | wikipedia.orgsciencemadness.org |

| NaBH₄ + I₂ | B₂H₆ | Laboratory scale (in diglyme) | ~98% | unacademy.combris.ac.uk |

| Borohydride salt + non-oxidizing acid | B₂H₆ | Laboratory scale | - | wikipedia.orgsciencemadness.org |

Note: Yields can vary significantly based on specific reaction conditions and scale.

Table 2: Proposed Intermediates in Amine-Borane Dehydrocoupling

| Starting Material | Proposed Intermediate(s) | Potential Product(s) | Context | Source |

| Me₂NH·BH₃ | Me₂N═BH₂ (aminoborane) | [Me₂N-BH₂]₂ (cyclic diborazane) | FLP-catalyzed dehydrocoupling | acs.org |

| Me₂NH·BH₃ | Me₂NH-BH₂-NMe₂-BH₃ (linear diborazane) | [Me₂N-BH₂]₂ (cyclic diborazane) | FLP-catalyzed dehydrocoupling | acs.org |

| Me₃N-BH₂-NMe₂-BH₃ | [H₂B(μ-H)(μ-NMe₂)BH₂] (thermal) | Me₃N·BH₃, [Me₂N-BH₂]₂ (cyclic) | Thermal redistribution | nih.gov |

| Me₃N-BH₂-NMe₂-BH₃ | Me₃N·BH₃, Me₂N═BH₂ (catalytic) | [Me₂N-BH₂]₂ (cyclic diborazane) | Ir-catalyzed redistribution | nih.gov |

| Amine-borane | Linear oligomeric species | Oligo- and polyaminoboranes | FLP-catalyzed dehydrocoupling | acs.org |

Note: This table summarizes proposed intermediates and products based on mechanistic studies and does not represent exhaustive reaction outcomes.

Thermal Redistribution Mechanisms

Thermal redistribution reactions involving linear diborazanes have been investigated to understand their behavior under elevated temperatures. Studies on linear diborazanes like Me₃N-BH₂-NMe₂-BH₃ (1) have shown that thermal treatment can lead to the formation of products such as Me₃N·BH₃ and the cyclic diborazane [Me₂N-BH₂]₂. nih.govx-mol.commolaid.comresearchgate.netresearchgate.net The mechanisms governing these thermal transformations differ significantly from those observed under catalytic conditions. nih.govx-mol.commolaid.comresearchgate.net

The thermal pathway for the redistribution of linear diborazane (1) involves the dissociation of the terminal amine group, specifically NMe₃, as an intermediate. nih.govx-mol.commolaid.comresearchgate.netresearchgate.net This dissociation leads to the formation of a species identified as [H₂B(μ-H)(μ-NMe₂)BH₂]. nih.govx-mol.commolaid.comresearchgate.netresearchgate.net This intermediate has been found to act as a catalyst, accelerating the redistribution of the starting linear diborazane. nih.govx-mol.commolaid.comresearchgate.netresearchgate.net Subsequently, this intermediate is transformed into the amine-borane Me₃N·BH₃ and the cyclic diborazane [Me₂N-BH₂]₂ through two distinct mechanisms. nih.govx-mol.comresearchgate.netresearchgate.net

Heating B-methylated amine-borane adducts, such as RR'NH·BH₂Me, in solution at 70 °C also results in redistribution reactions. nih.govacs.org This process involves the scrambling of methyl and hydrogen substituents on the boron atom, yielding a mixture of RR'NH·BH₃₋ₓMeₓ (x = 0-3) species. nih.govacs.org These reactions are proposed to occur via the dissociation of the amine-borane, followed by the reversible formation of diborane intermediates and subsequent adduct reformation. nih.gov

Dissociation of Terminal Amine Intermediates

As highlighted in the thermal redistribution mechanisms, the dissociation of the terminal amine group plays a key role. For linear diborazane Me₃N-BH₂-NMe₂-BH₃ (1), the thermal pathway is initiated by the dissociation of the terminal NMe₃. nih.govx-mol.commolaid.comresearchgate.netresearchgate.net This amine dissociation generates the intermediate [H₂B(μ-H)(μ-NMe₂)BH₂]. nih.govx-mol.commolaid.comresearchgate.netresearchgate.net This intermediate is crucial as it then participates in further reactions leading to the observed products, Me₃N·BH₃ and [Me₂N-BH₂]₂. nih.govx-mol.comresearchgate.netresearchgate.net This demonstrates that the lability of the terminal amine can dictate the initial steps of thermal decomposition and redistribution pathways in certain diborazanes.

Catalytic Redistribution and Oligomerization Processes

In contrast to thermal processes, the redistribution and oligomerization of diborazanes can be effectively catalyzed by various species, leading to different mechanistic pathways and sometimes different product distributions or selectivities. x-mol.comresearchgate.netwikipedia.orgnih.govtcichemicals.com Linear diborazanes are frequently implicated as key intermediates in the catalytic dehydrocoupling and dehydrogenation of amine-boranes to form oligo- and polyaminoboranes. nih.govx-mol.commolaid.comresearchgate.net

Under catalytic conditions, the mechanisms for the formation of products like Me₃N·BH₃ and [Me₂N-BH₂]₂ from linear diborazane Me₃N-BH₂-NMe₂-BH₃ (1) differ significantly from the thermal route. nih.govx-mol.commolaid.comresearchgate.net For instance, using an IrH₂POCOP catalyst, the catalytic pathway involves the direct formation of Me₃N·BH₃ and the aminoborane Me₂N═BH₂. nih.govx-mol.commolaid.comresearchgate.net The aminoborane Me₂N═BH₂ then spontaneously dimerizes to form the cyclic diborazane [Me₂N-BH₂]₂. nih.govx-mol.commolaid.comresearchgate.net Notably, the intermediate [H₂B(μ-H)(μ-NMe₂)BH₂], which is central to the thermal mechanism, is absent in the catalytic pathway. nih.govx-mol.commolaid.comresearchgate.net Furthermore, under catalytic conditions, the product Me₃N·BH₃ can inhibit the redistribution of the linear diborazane by coordinating to the metal center. nih.govx-mol.commolaid.com

The catalytic dehydrocoupling of amine-boranes can lead to the formation of linear diborazane intermediates. For example, the dehydrocoupling of dimethylamine-borane (Me₂NH·BH₃) catalyzed by titanocene (B72419) has been shown to proceed via a two-step mechanism involving the linear diborazane HNMe₂-BH₂-NMe₂-BH₃ as an intermediate, which then forms the cyclic diborazane [Me₂N-BH₂]₂. nih.gov Similarly, in the catalytic dehydrocoupling of Me₂NH·BH₃ using cationic zirconium(IV)-phosphine frustrated Lewis pairs (FLPs), a linear diborazane intermediate, Me₂NH-BH₂-Me₂N-BH₃, is observed. cardiff.ac.ukacs.org The mechanism in this case involves a cooperative two-cycle process, one mediated by the FLP and the other involving the redistribution of the linear diborazane intermediate catalyzed by the Zr(IV) Lewis acid. cardiff.ac.uk

Metal-Catalyzed Dehydrocoupling of Amine-Boranes

Metal-catalyzed dehydrocoupling is a prominent method for the synthesis of diborazanes and related B-N compounds from amine-boranes. x-mol.commolaid.comwikipedia.orgnih.govtcichemicals.comcardiff.ac.uklookchem.comacs.org This process typically involves the release of hydrogen gas and the formation of B-N bonds. researchgate.netrsc.org A wide range of transition metal catalysts, including those based on rhodium, iridium, ruthenium, palladium, and titanium, have been employed for the dehydrocoupling of primary and secondary amine-boranes. rsc.orgrsc.orgrsc.orgibm.com These reactions can yield various products, including monomeric or dimeric aminoboranes (such as cyclic diborazanes), borazines, or polymeric B-N compounds, depending on the specific amine-borane substrate and catalyst used. rsc.orgrsc.org

For instance, the dehydrocoupling of Me₂NH·BH₃ can be catalyzed by complexes like [Rh(1,5-cod)(μ-Cl)]₂, yielding the cyclic diborazane [Me₂N-BH₂]₂ quantitatively. ibm.com The rate of this reaction is influenced by temperature and catalyst loading. ibm.com Other transition metal complexes of Ir, Ru, and Pd also exhibit catalytic activity for this transformation. ibm.com

The mechanism of metal-catalyzed dehydrocoupling often involves the activation and cleavage of N-H and B-H bonds of the amine-borane substrate. d-nb.info Experimental and computational studies suggest mechanisms involving stepwise proton and hydride transfer. d-nb.info For example, in the magnesocenophane-catalyzed dehydrocoupling of dimethylamine borane, a ligand-assisted mechanism involving stepwise proton and hydride transfer with dimethylaminoborane (B1631071) as a key intermediate has been proposed. d-nb.infonih.gov

Studies on the dehydrocoupling of B-methylated amine-boranes with transition metal precatalysts (Rh(I), Ir(III), Ni(0)) have shown the formation of products including aminoboranes, cyclic diborazanes, and borazines. nih.gov

Role of Transition Metal Complexes as Catalysts

Transition metal complexes play a crucial role as catalysts in the dehydrocoupling and redistribution reactions of amine-boranes and diborazanes. molaid.comresearchgate.netwikipedia.orgtcichemicals.comlookchem.comacs.orgd-nb.info Many reported catalysts are based on d-block elements, with precious metals like rhodium and iridium being particularly effective, often operating at room temperature with low catalyst loadings. researchgate.netd-nb.infonih.gov However, catalysts based on main group elements and s-block metals, such as magnesium and zirconium, have also been explored due to their lower cost and higher abundance. cardiff.ac.ukresearchgate.netrsc.orgd-nb.infonih.gov

Transition metal catalysts can facilitate the dehydrocoupling of secondary amine-boranes to form cyclic diborazanes. rsc.orgibm.com Proposed mechanisms for these transformations include "on-metal" processes where a linear diborazane is generated via metal-mediated intermolecular dehydrocoupling, followed by catalyzed ring-closing dehydrogenation. acs.orgrsc.org Alternatively, "off-metal" mechanisms involve metal-mediated dehydrogenation of the amine-borane to produce an aminoborane, which then spontaneously dimerizes to form the cyclic diborazane. acs.orgrsc.org

The nature of the transition metal and its ligands significantly influences catalytic activity and selectivity. For instance, the activity of titanocene precatalysts in the dehydrogenation of dimethylamine-borane to cyclic diborazane is dramatically increased by using cyclopentadienyl (B1206354) rings with greater electron-donating character. rsc.org The ligand bite angle in rhodium complexes has also been shown to affect the rate of dehydrocoupling of amine-boranes. rsc.org

Studies have identified metal-amido-borane complexes as likely active catalytic species in some dehydrocoupling reactions. acs.orgnih.gov These intermediates can reversibly bind additional amine-borane, influencing the reaction kinetics. acs.orgnih.gov

Metal-Free Hydrogen Transfer Phenomena

While metal-catalyzed processes are prevalent, metal-free hydrogen transfer phenomena have also been observed in systems involving diborazanes and amine-boranes. nih.govtcichemicals.comacs.orgresearchgate.net Unexpected metal-free hydrogen transfer between aminoboranes and amine-boranes has been reported. nih.govacs.orgresearchgate.netacs.org For example, the B═N bond of an aminoborane like iPr₂N═BH₂ can be hydrogenated by treatment with a linear diborazane such as Me₃N-BH₂-NHMe-BH₃ or certain amine-boranes (RR'NH·BH₃) under metal-free conditions, yielding the corresponding amine-borane (iPr₂NH·BH₃). nih.govacs.orgresearchgate.netacs.org This reaction can occur rapidly even at room temperature. nih.govresearchgate.net

Mechanistic studies of metal-free hydrogen transfer between amine-boranes and aminoboranes suggest a concerted mechanism proceeding through a cyclic six-membered transition state. nih.govresearchgate.net The presence of an electron-donating substituent on boron can make this process more thermodynamically favorable and lower the activation energy barrier. nih.gov

Investigation of Transient Intermediates in Reaction Pathways

In metal-catalyzed dehydrocoupling of amine-boranes, aminoboranes (R₂N═BH₂) are frequently proposed as transient intermediates. acs.orgacs.orgrsc.orgd-nb.infonih.govnih.gov These species can undergo spontaneous dimerization to form cyclic diborazanes. nih.govx-mol.commolaid.comresearchgate.netacs.orgrsc.org The presence of free aminoborane intermediates can be probed through trapping experiments, for instance, by reaction with cyclohexene. acs.orgacs.org

Linear diborazanes themselves are often considered transient intermediates in the formation of cyclic diborazanes or higher oligomers from amine-boranes under both thermal and catalytic conditions. nih.govx-mol.commolaid.comresearchgate.netnih.govacs.orgrsc.orgnih.govrsc.org The detection and characterization of these linear species provide valuable insights into the reaction mechanisms. acs.org

Furthermore, studies on the catalytic dehydrocoupling of amine-boranes have provided evidence for the involvement of metal-bound intermediates, such as metal-amido-borane complexes, which are believed to be the active catalytic species. acs.orgnih.gov The reversible binding of amine-boranes to the metal center of these intermediates is an important aspect of the catalytic cycle. acs.orgnih.gov

The investigation of transient intermediates often utilizes techniques such as in situ NMR spectroscopy and computational methods like DFT calculations to gain a deeper understanding of their structures and reactivities. nih.govx-mol.commolaid.comnih.govnih.govresearchgate.netresearchgate.net

Data Table: Selected Intermediates and Products in Diborazane Chemistry

| Compound Name | Proposed Role | Relevant Reactions |

| [H₂B(μ-H)(μ-NMe₂)BH₂] | Catalytic Intermediate | Thermal redistribution of Me₃N-BH₂-NMe₂-BH₃ |

| Me₂N═BH₂ | Transient Intermediate | Thermal and catalytic dehydrocoupling of amine-boranes; forms cyclic diborazane |

| Me₂NH-BH₂-Me₂N-BH₃ | Linear Diborazane Intermediate | Catalytic dehydrocoupling of Me₂NH·BH₃ |

| Metal-amido-borane complexes | Active Catalyst Intermediate | Metal-catalyzed dehydrocoupling of amine-boranes |

| HNMe₂-BH₂-NMe₂-BH₃ | Linear Diborazane Intermediate | Titanocene-catalyzed dehydrocoupling of Me₂NH·BH₃ |

Directed Synthesis of Specific Diborazane Derivatives

The directed synthesis of specific diborazane derivatives is an active area of research, driven by the potential applications of these compounds as precursors in materials science and as intermediates in organic synthesis. Various synthetic strategies have been developed to access dimeric, linear, and cyclic diborazanes with controlled substitution patterns.

Synthesis of Dimeric Diborazane (DAB)

Dimeric diborazane, H₃B·NH₂BH₂·NH₃ (DAB), is a derivative of ammonia (B1221849) borane (AB), H₃B·NH₃. DAB, along with trimeric triborazane (TAB), H₃B·(NH₂BH₂)₂·NH₃, has been explored as a precursor for the chemical vapor deposition (CVD) growth of few-layer hexagonal boron nitride (h-BN) films. rsc.orgresearchgate.netcam.ac.ukacs.org Both DAB and TAB have shown effectiveness comparable to that of AB in growing h-BN films. rsc.orgresearchgate.netacs.org Notably, using DAB as a precursor has been reported to lead to the formation of fully continuous h-BN films in a shorter period compared to using AB. rsc.orgresearchgate.netacs.org

DAB and TAB are predicted to be intermediates in the thermal dehydrogenation of ammonia borane. rsc.org Research into the dehydropolymerization of amine-boranes, such as H₃B·NMeH₂, has identified dimeric species as key intermediates and resting states in catalytic cycles. acs.orgacs.org For instance, in the Rh-catalyzed dehydropolymerization of H₃B·NMeH₂, a dimeric neutral hydride, [Rh(DPEphos)H₂]₂, has been identified as the resting state, arising from amine-promoted hydride transfer and B–N bond cleavage. acs.orgacs.org

While the search results highlight the role of DAB as a precursor and potential intermediate, detailed synthetic procedures specifically for isolating and synthesizing dimeric diborazane (DAB) as a target molecule were not explicitly detailed in the provided snippets. The focus is more on its formation as an intermediate or its use in material synthesis.

Chemical Reactivity and Transformation Mechanisms of Diborazanes

Adduct Formation with Lewis Bases

Diborazane's electron-deficient boron atoms readily interact with Lewis bases, which are molecules or ions that can donate a pair of electrons. This interaction leads to the formation of adducts, which are compounds formed by the joining of two or more distinct molecules. The reaction involves the donation of a lone pair of electrons from the Lewis base to one of the boron atoms in diborazane, forming a coordinate covalent bond.

This process can be influenced by both steric and electronic factors. While sterically bulky Lewis bases might be expected to bind to the less hindered boron atom, studies have shown that electronic effects can override these steric disincentives. For instance, in reactions with certain dihalodiboranes(4), Lewis bases have been observed to bind to the more sterically congested boron atom, highlighting the complexity of these interactions. researchgate.netsemanticscholar.org

The formation of these adducts is a key initial step in many of the subsequent reactions of diborazane. The nature of the Lewis base can influence the stability of the adduct and the pathways available for further transformation. Common Lewis bases that form adducts with diborane (B8814927) and its derivatives include ammonia (B1221849), amines, ethers like tetrahydrofuran (THF), and sulfides like dimethyl sulfide (DMS). masterorganicchemistry.comdoubtnut.comwikipedia.org

| Lewis Base | Adduct Formed with Diborane (B₂H₆) | Reference |

| Ammonia (NH₃) | Diammoniate of diborane (DADB) | wikipedia.org |

| Tetrahydrofuran (THF) | BH₃·THF | masterorganicchemistry.com |

| Dimethyl sulfide (DMS) | BH₃·S(CH₃)₂ (BMS) | masterorganicchemistry.com |

Dehydrocoupling and Dehydrogenation Reactions

Dehydrocoupling and dehydrogenation are crucial transformation pathways for diborazane, leading to the formation of a variety of boron-nitrogen compounds and the release of hydrogen gas. These reactions are of significant interest for chemical hydrogen storage applications.

Under controlled conditions, diborazane and its derivatives can undergo dehydrocoupling to form linear or cyclic oligomers and polymers known as polyaminoboranes. This process involves the elimination of hydrogen gas and the formation of new B-N bonds, extending the boron-nitrogen chain.

The reaction can be initiated thermally or catalytically. acs.org Catalysts, such as iridium and rhodium complexes, have been shown to facilitate the controlled dehydropolymerization of amine-boranes to produce high molecular weight polyaminoboranes. acs.orgbris.ac.ukacs.org The mechanism often involves the formation of an intermediate aminoborane (B14716983) monomer (H₂B=NRH), which then rapidly polymerizes. acs.orgacs.org The choice of catalyst and reaction conditions can influence the molecular weight and structure of the resulting polymer. nih.gov

Table of Catalysts for Polyaminoborane Formation:

| Catalyst Precursor | Monomer | Resulting Polymer | Reference |

|---|---|---|---|

| [Rh(L)(NBD)]Cl | H₃B·NMeH₂ | (H₂BNMeH)n | acs.org |

| IrH₂POCOP | MeNH₂·BH₃ | [MeNH-BH₂]n | bris.ac.uk |

| [Rh(Xantphos)]⁺ | H₃B·NMeH₂ | poly(methylaminoborane) | acs.org |

Further dehydrogenation of diborazane or its oligomeric intermediates can lead to cyclization, forming stable six-membered rings known as borazines (B₃N₃H₆) and their derivatives. nih.gov Borazine (B1220974) is an inorganic analogue of benzene and has attracted considerable interest.

The formation of borazine from diborane and ammonia is a complex process that can proceed through several proposed pathways. researchgate.net One potential pathway involves the formation of linear aminoborane oligomers which then undergo intramolecular cyclization with the elimination of hydrogen. Computational studies have explored various intermediates and transition states in the conversion of diborane and ammonia to borazine, including the formation of species like 1,3-diaza-2,4-diborabuta-1,3-diene and cyclotriborazane. researchgate.net The use of specific catalysts, such as dinuclear rhodium olefin complexes, has been shown to selectively promote the dehydrogenation of ammonia borane (B79455) to borazine in high yields. nih.gov

The elimination of hydrogen from diborazane is a key process in both dehydrocoupling and cyclization reactions. Theoretical studies have investigated the mechanisms of H₂ release, revealing multiple potential pathways. The interaction of diborane with ammonia borane, for instance, can lead to a catalytic effect that lowers the energy barrier for hydrogen elimination compared to the unimolecular decomposition of ammonia borane. nih.gov

The pathways for hydrogen release can involve cyclic transition states where a bifunctional catalytic effect can accelerate H₂ generation. nih.gov The initial interaction often leads to the formation of an adduct, which then undergoes further steps to release hydrogen. The specific pathway and its energy profile can be influenced by the presence of catalysts and the reaction conditions.

Hydroboration Reactions of Unsaturated Organic Compounds

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. Diborane and its derivatives are key reagents in these reactions, providing a versatile method for the synthesis of organoboranes, which are valuable intermediates in organic synthesis. wikipedia.org

The reaction is typically carried out using a solution of diborane in an ether solvent, such as THF, where it exists as a Lewis acid-base complex. yale.edu The hydroboration of alkenes and alkynes is a fundamental transformation that leads to the formation of alkyl- and alkenylboranes, respectively. These organoboranes can then be further reacted, most commonly through oxidation with hydrogen peroxide and a base, to produce alcohols, or through other transformations to yield amines or alkyl halides. wikipedia.orgunacademy.com

Hydroboration reactions are characterized by their high degree of stereoselectivity and regioselectivity.

Stereoselectivity: The addition of the B-H bond across the double or triple bond occurs in a syn fashion, meaning that the boron and hydrogen atoms add to the same face of the π-system. bham.ac.ukumich.edu This results in a predictable stereochemical outcome.

Regioselectivity: The addition of the borane to an unsymmetrical alkene or alkyne is highly regioselective. The boron atom preferentially adds to the less sterically hindered carbon atom of the double or triple bond. bham.ac.uklibretexts.org This is often referred to as an "anti-Markovnikov" addition, as the hydrogen atom adds to the more substituted carbon. This selectivity is primarily driven by steric factors, with the bulky borane group favoring the less crowded position. bham.ac.ukumich.edu The use of sterically hindered borane reagents, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity. masterorganicchemistry.comwikipedia.orglibretexts.org

Table of Regioselectivity in Hydroboration of 1-Hexene:

| Borane Reagent | % 1-Hexanol (less substituted) | % 2-Hexanol (more substituted) | Reference |

|---|---|---|---|

| BH₃·THF | 94 | 6 | bham.ac.uk |

| (Sia)₂BH (disiamylborane) | 99 | 1 | bham.ac.uk |

For internal alkynes, hydroboration can sometimes lead to a mixture of products, making it less synthetically useful in those cases. libretexts.org However, with terminal alkynes, the use of a bulky borane reagent can effectively stop the reaction after the addition of one equivalent of the borane, leading to the formation of a vinylborane, which can then be oxidized to an aldehyde. libretexts.org

Reduction Chemistry in Organic Synthesis

Diborane (B₂H₆) is a powerful and versatile reducing agent in organic synthesis, known for its high reactivity and selectivity. gdckulgam.edu.in It is particularly effective for the reduction of carboxylic acids, amides, and nitriles. libretexts.orgidc-online.com In solutions like ether or tetrahydrofuran (THF), diborane dissociates into borane (BH₃), which acts as the reactive species. libretexts.orgidc-online.com While its primary application has been in the hydroboration of alkenes and alkynes, its utility as a reducing agent for various functional groups is a cornerstone of modern organic chemistry. libretexts.orgwikipedia.org

Diborane is an excellent reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org This method is considered one of the best available, comparable in effectiveness to reductions using lithium aluminum hydride (LiAlH₄). libretexts.orgidc-online.com The reaction is rapid and typically proceeds to completion, offering high yields. libretexts.org The general transformation is as follows:

R–CO₂H + BH₃ → R–CH₂OH libretexts.org

Unlike sodium borohydride (B1222165) (NaBH₄), which is generally ineffective at reducing carboxylic acids, borane reacts readily. chemistrysteps.comkhanacademy.org The mechanism involves the borane acting as a Lewis acid, coordinating to the carbonyl oxygen. This coordination makes the carbonyl carbon more electrophilic and susceptible to hydride transfer. The reaction proceeds through an intermediate that is not an aldehyde. chemistrysteps.com

A proposed mechanism for this reduction involves a three-stage process, highlighting the transfer of hydride ions from boron to the carbon atom of the carboxyl group. organic-chemistry.org The stability and ease of handling of some diborane complexes, such as sodium aminodiboranate (NaNH₂(BH₃)₂), make them promising reagents for the chemoselective reduction of carboxylic acids to primary alcohols with excellent yields. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Carboxylic Acids

| Reducing Agent | Reactivity with Carboxylic Acids | Product | Notes |

|---|---|---|---|

| Diborane (B₂H₆/BH₃) | High | Primary Alcohol | Rapid and complete reduction. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | Very powerful, but reacts explosively with protic solvents. khanacademy.org |

| Sodium Borohydride (NaBH₄) | Very Low / Ineffective | No reaction | Not strong enough to reduce carboxylic acids. chemistrysteps.comkhanacademy.org |

Diborane also reduces aldehydes and ketones to their corresponding primary and secondary alcohols. This discovery was pioneered by H. C. Brown. adda247.comtestbook.com The reaction proceeds through the formation of dialkoxyboranes, which are then hydrolyzed to produce the alcohol. adda247.comtestbook.com

However, diborane's reactivity with carboxylic acids is significantly faster than with ketones. wikipedia.org This difference in reactivity allows for the selective reduction of carboxylic acids in the presence of ketones. khanacademy.org While lithium aluminum hydride will reduce both functional groups, and sodium borohydride will selectively reduce aldehydes and ketones, borane-THF complexes offer a complementary selectivity, prioritizing carboxylic acids. khanacademy.org

The general order of reactivity for carbonyl compounds allows for this selectivity. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. khanacademy.org Diborane's reaction with these functional groups is a key tool in synthetic organic chemistry. adda247.com

Reactions with Hydride Donors and Acceptors

Diborane's chemistry is centrally defined by its interactions with hydride donors and acceptors. These reactions are fundamental to both its synthesis and its reactivity. wikipedia.org

Diborane reacts with metal hydrides to form metal borohydrides. This is a common method for synthesizing these important compounds. For instance, the reaction of diborane with lithium hydride in diethyl ether yields lithium borohydride (LiBH₄). wikipedia.org

B₂H₆ + 2 LiH → 2 LiBH₄ wikipedia.org

Similarly, treating diborane with sodium amalgam produces sodium borohydride (NaBH₄) along with other products. wikipedia.org The synthesis of metal borohydrides can also be achieved through other routes, such as the reaction of a metal hydride with diborane during ball milling in solid-gas reactions. nih.gov Metal borohydrides are themselves important hydride donors and have applications in areas like hydrogen storage. The formation of these compounds from diborane highlights the latter's role as a precursor in hydride chemistry. wikipedia.org

Hydride abstraction is a key reaction pathway for diborane and its derivatives. These processes can lead to the formation of more complex boron hydride clusters and cationic boron species. researchgate.net For example, hydride abstraction reactions starting with certain diborane compounds can lead to the formation of tricationic tetraborane structures. researchgate.net These reactions demonstrate the ability of diborane-derived species to act as hydride donors in the presence of a suitable acceptor.

While the term "hydride abstraction" often refers to the removal of H⁻ from an organic molecule by an oxidant, the concept also applies to the chemistry of boron hydrides where a hydride is transferred to an electrophilic center. nih.govdtic.mil The reactivity of diborane in these processes is fundamental to the synthesis of larger borane clusters and polyhedral borane anions.

Reactions with Small Molecules

Diborane engages in a variety of reactions with small molecules, often leading to the formation of adducts or undergoing complete transformation.

Water and Alcohols: Diborane reacts violently and exothermically with water to produce boric acid and hydrogen gas. wikipedia.org B₂H₆ + 6 H₂O → 2 B(OH)₃ + 6 H₂ wikipedia.org A similar reaction occurs with alcohols, such as methanol, to yield trimethylborate and hydrogen. wikipedia.org B₂H₆ + 6 MeOH → 2 B(OMe)₃ + 6 H₂ wikipedia.org

Oxygen: As a pyrophoric substance, diborane ignites spontaneously in moist air at room temperature and reacts exothermically with oxygen to form boron trioxide and water. wikipedia.orgbyjus.com 2 B₂H₆ + 6 O₂ → 2 B₂O₃ + 6 H₂O wikipedia.org

Ammonia (NH₃): The reaction with ammonia can produce different products depending on the conditions. At low temperatures, it forms the diammoniate of diborane (DADB), [B₂H₆(NH₃)₂]. gdckulgam.edu.in The interaction initially leads to a pre-association complex, which then rearranges. This system has been studied for its potential in hydrogen release. nih.gov

Carbon Monoxide (CO): Diborane reacts with carbon monoxide at elevated temperature and pressure to form borane carbonyl (H₃BCO). wikipedia.org

Recent studies using density functional theory (DFT) have investigated the activation of small molecules like carbon dioxide (CO₂), isocyanates (iPrNCO), and carbodiimides (iPrNCNiPr) by a (μ-Hydrido) diborane anion. nih.gov The results indicate that these molecules can be activated through cycloaddition reactions under mild conditions, with the reaction site (B-B vs. B-H bond) being influenced by the steric hindrance of the small molecule. nih.gov

Table 2: Reactions of Diborane with Small Molecules

| Reactant | Conditions | Products | Citation |

|---|---|---|---|

| Water (H₂O) | Spontaneous | Boric Acid (B(OH)₃), Hydrogen (H₂) | wikipedia.org |

| Oxygen (O₂) | Spontaneous | Boron trioxide (B₂O₃), Water (H₂O) | wikipedia.org |

| Methanol (CH₃OH) | Spontaneous | Trimethylborate (B(OCH₃)₃), Hydrogen (H₂) | wikipedia.org |

| Ammonia (NH₃) | Low Temperature | Diammoniate of Diborane ([B₂H₆(NH₃)₂]) | gdckulgam.edu.in |

Carbon Monoxide Insertion and Activation

Diborane(4) compounds have demonstrated the ability to react with and activate carbon monoxide (CO). This reactivity can lead to the insertion of CO into the B-B bond, often resulting in bond cleavage. The specific outcome is dependent on the substitution pattern of the diborane(4).

For instance, an unsymmetrical diborane(4) compound, pinB-BMes2, reacts with carbon monoxide, leading to the cleavage of the B-B bond and one B-C bond. The reaction pathway involves the initial coordination of CO to the more electrophilic boron center (BMes2), which is then followed by a 1,2-migration of a mesityl group. researchgate.net In contrast, the reaction of diborane(6) (B2H6) with CO proceeds via a symmetric cleavage of the diborane to form two molecules of a borane carbonyl adduct (BH3CO). doubtnut.combrainly.inembibe.com Theoretical studies on the gas-phase reaction between diborane(6) and CO show that while the formation of the BH3CO adduct is kinetically favored, other products like BH2OBHCH3 are thermodynamically more stable, indicating that diborane can act as a reducing agent for CO. researchgate.net

A notable example involves the all-carbon-substituted diborane(4), B2(o-tol)4, which exhibits high electron-accepting properties. This characteristic facilitates its reaction with strong, typically inert bonds like the C≡O triple bond.

| Reactant | Reagent | Conditions | Product | Key Transformation |

|---|---|---|---|---|

| pinB-BMes2 | CO | - | Mes2B-C(O)-Bpin | CO insertion with B-B and B-C bond cleavage |

| B2H6 | 2CO | Gas Phase | 2BH3CO | Symmetric cleavage and adduct formation |

Cleavage of Strong Bonds (e.g., C≡O triple bond, H-H bond)

The unique electronic nature of certain diborane(4) compounds enables them to cleave exceptionally strong chemical bonds that are typically unreactive with common organic molecules. This includes the triple bond of carbon monoxide and the H-H bond of dihydrogen.

The tetraaryldiborane(4) compound B2(o-tol)4 serves as a key example of this reactivity. Its high electron affinity, stemming from the two vacant p-orbitals on its boron atoms, allows it to react directly with these small molecules. While the specific mechanisms are complex, the reactions underscore the capacity of these boron compounds to facilitate transformations usually requiring transition metal catalysts.

The cleavage of the H-H bond is a fundamental step in many catalytic hydrogenation processes. The ability of main-group compounds like diboranes to perform this heterolytic cleavage is a significant area of research, often discussed in the context of Frustrated Lewis Pairs (FLPs), where a sterically hindered Lewis acid (like a borane) and a Lewis base act cooperatively to split H2. rsc.org Computational studies have explored the mechanism of H-H cleavage, suggesting a "very late" transition state where the H-H bond is fully cleaved into a hydride and a proton suspended between the Lewis acid and base. rsc.org

| Substrate | Diborane(4) Reagent | Reaction Type | Significance |

|---|---|---|---|

| Carbon Monoxide (C≡O) | B2(o-tol)4 | Triple Bond Cleavage | Activation of an inert small molecule |

| Dihydrogen (H-H) | B2(o-tol)4 | H-H Bond Cleavage | Potential for metal-free hydrogenation |

| Dinitrogen (N≡N) | B2(o-tol)4 | Triple Bond Cleavage | Activation of dinitrogen by a main-group element |

Reactivity of B=B Double Bond Character in Dianionic Species

While diborazanes and other diborane(4) compounds possess a B-B single bond, they can be chemically reduced to form dianionic species. This two-electron reduction transforms the B-B single bond into a bond with significant B=B double bond character.

The reduction of B2(o-tol)4 yields the corresponding dianion, [B2(o-tol)4]2-. This species represents a rare example of a dianionic compound with a B=B double bond. The resulting dianion exhibits distinct reactivity. For example, its reaction with dichloromethane (CH2Cl2) results in a geminal-diborated product, demonstrating its utility as a diarylboryl anion equivalent.

Furthermore, the π-electrons of the dianionic B=B bond can coordinate to transition metal centers, acting as a novel type of ligand. The reaction of the [B2(o-tol)4]2- dianion with [Rh(cod)Cl]2 leads to a complex where the B-B moiety coordinates to the rhodium center, followed by the cleavage of a C-H bond on one of the o-tolyl groups. This demonstrates that the dianionic B=B species can engage in complex transformations at a metal center, highlighting its potential in organometallic chemistry.

| Dianion | Reagent | Product Type | Key Feature of Reactivity |

|---|---|---|---|

| [B2(o-tol)4]2- | CH2Cl2 | Geminal-diborated alkane | Acts as a diarylboryl anion equivalent |

| [B2(o-tol)4]2- | [Rh(cod)Cl]2 | Organometallic Rhodium Complex | Acts as a ligand to a transition metal |

Computational Chemistry and Theoretical Modeling of Diborazane Chemistry

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for studying the electronic structure and properties of molecules. It has been extensively applied to investigate the chemistry of diborazane and related amine-boranes. researchgate.net DFT calculations can provide insights into the stability of different isomers, the energetics of reactions, and the nature of chemical bonding. csic.es

Elucidation of Reaction Mechanisms and Transition States

DFT studies have been instrumental in mapping out the reaction mechanisms involving diborazane and its precursors, such as amine-boranes. These calculations can identify transition states, which are high-energy configurations that molecules pass through during a reaction, thereby providing details about the reaction pathway and activation energy. researchgate.netnih.govcanada.caresearchgate.netnist.gov

For instance, DFT calculations have been used to study the dehydrogenation of amine-boranes, which can lead to the formation of diborazanes and other BN-containing species. researchgate.netuva.nlnih.govnih.govacs.orgrsc.org These studies often reveal concerted mechanisms involving cyclic transition states for hydrogen transfer. uva.nlnih.govacs.org The activation energy barriers for these steps can be calculated, providing an understanding of the reaction kinetics. researchgate.netacs.orgrsc.org

DFT has also been applied to investigate the formation of linear diborazanes from aminodiborane and alkylamines, suggesting a one-step nucleophilic reaction mechanism controlled by thermodynamics. researchgate.net

Thermodynamic and Kinetic Control of Reaction Pathways

Computational studies, particularly using DFT, help in understanding whether a reaction pathway is favored kinetically (lower activation energy) or thermodynamically (more stable products). nist.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct potential energy surfaces and determine the thermodynamic and kinetic feasibility of different reaction channels. researchgate.net

Solvation Effects on Reaction Equilibria

The influence of the surrounding solvent on reaction equilibria and kinetics can be significant. Computational methods, including DFT coupled with continuum solvation models or explicit solvent molecules in molecular dynamics simulations, can account for solvation effects. canada.ca

Studies have investigated the hydrolysis of diborane (B8814927) in aqueous solution using ab initio molecular dynamics, which inherently includes solvent effects. rsc.org DFT calculations have also been used to study the interaction of diborane with nitrogen bases, analyzing how these interactions affect the acidity of the bases in different environments. csic.es While the provided search results don't specifically detail solvation effects on diborazane reactions using DFT, the capability exists and is applied to related boron compounds and reactions. canada.ca

Prediction of Spectroscopic Signatures

Computational chemistry, including DFT, can predict various spectroscopic parameters, such as vibrational frequencies (for IR and Raman spectroscopy) and chemical shifts (for NMR spectroscopy). researchgate.net These predicted spectra can be compared with experimental data to help identify reaction intermediates and products, and to validate proposed structures and mechanisms. nih.govacs.orgacs.org

For instance, DFT calculations have been used to support the assignment of peaks in 11B NMR spectra of reaction mixtures containing cyclic diborazane and other BN-containing products formed during amine-borane dehydrocoupling reactions. nih.govacs.orgacs.org While direct prediction of diborazane's isolated spectroscopic signature is not explicitly detailed in the search results, the methodology is well-established and applied to related boron compounds. researchgate.net

Molecular Dynamics Simulations (Potential for studying dynamics of reactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While less common for exploring complex reaction mechanisms step-by-step compared to DFT, MD can provide insights into the dynamic aspects of reactions, molecular interactions, and the influence of temperature and pressure. canada.caacs.orgnih.gov

Ab initio molecular dynamics, which combines MD with quantum mechanical calculations (like DFT), has been used to study the hydrolysis of diborane in solution, providing a dynamic view of the reaction process and solvent effects. rsc.org MD simulations have also been employed to study the behavior of boron-containing molecules under pressure, revealing structural transformations. canada.ca The potential exists to apply these techniques to study the dynamics of reactions involving diborazane, although specific studies on diborazane dynamics were not prominently featured in the search results.

High-Level Ab Initio Calculations for Electronic Structure Analysis

While DFT is widely used due to its balance of accuracy and computational cost, higher-level ab initio methods (such as coupled cluster or multi-reference methods) can provide more accurate descriptions of electronic structure, especially for systems with significant electron correlation. csic.esnist.govebi.ac.uk

These high-level calculations can be used to benchmark DFT results or to investigate specific aspects of bonding and electronic structure that are challenging for DFT. For example, high-level ab initio calculations have been used to determine accurate thermochemical data for boranes, including diborane, which are related to diborazane. nist.govebi.ac.uk They have also been used to study the interaction energies and acidity of diborane complexes with nitrogen bases, providing a detailed analysis of the electronic factors involved. csic.es These methods can provide a deeper understanding of the bonding in diborazane, which features electron-deficient centers and potentially complex bonding arrangements. researchgate.net

Advanced Applications of Diborazane Compounds in Chemical Technology

Precursors for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique for depositing thin films of various materials. Diborazane and its derivatives have shown promise as precursors in CVD processes, particularly for the growth of boron-containing films. Diborane (B8814927) (B₂H₆), a related boron hydride, is also used in CVD for depositing boron-containing materials and for p-doping of silicon semiconductors wikipedia.orgallen.inutwente.nl.

Growth of Hexagonal Boron Nitride (h-BN) Films

Hexagonal boron nitride (h-BN) is a layered material with a structure similar to graphite, known for its excellent thermal conductivity, electrical insulation, and high-temperature stability atamankimya.comatamanchemicals.com. It is a promising material for applications in electronics, coatings, and high-performance ceramics atamankimya.com. Diborazane (DAB) and trimeric triborazane (TAB), both derivatives of ammonia (B1221849) borane (B79455) (AB), have been investigated as precursors for the atmospheric pressure CVD (APCVD) growth of few-layer h-BN films on copper substrates rsc.orgrsc.orgwhiterose.ac.uk.

Studies have compared the effectiveness of DAB and TAB with ammonia borane, a commonly used h-BN precursor rsc.orgrsc.orgwhiterose.ac.uk. Both DAB and TAB demonstrated similar effectiveness to AB in growing few-layered h-BN films rsc.orgrsc.orgwhiterose.ac.uk. Notably, using DAB as a precursor can lead to the formation of fully continuous h-BN films in a shorter growth period compared to using AB rsc.orgrsc.orgwhiterose.ac.uk. Analysis of the resulting h-BN films indicates that DAB and TAB precursors may deposit more nanoparticles on the surface of the films during CVD growth within the same timeframe as when using AB rsc.orgrsc.orgwhiterose.ac.uk. The viability of DAB and TAB as h-BN precursors expands the range of solid-state sources available for growing wide band gap h-BN films using CVD techniques rsc.orgrsc.orgwhiterose.ac.uk.

The thickness of h-BN films grown using these precursors has been characterized. For instance, h-BN films grown with ammonia borane were found to be approximately 4 nm thick, while those grown with DAB and TAB were both around 7 nm thick, indicating the formation of few-layered films in all cases rsc.org.

Deposition of Boron-Containing Materials

Beyond h-BN, diborazane and related boron hydrides like diborane (B₂H₆) are utilized in CVD for the deposition of various boron-containing materials. Diborane is employed in CVD processes to deposit thin films of materials such as boron carbide and boron nitride on different substrates allen.in. It is also used as a source of boron in the semiconductor industry for producing boron-doped silicon, essential for fabricating semiconductors and integrated circuits allen.inutwente.nl.

Research on the CVD of amorphous boron layers on silicon using diborane has shown that nanometer-thick layers can be formed at temperatures as low as 500°C utwente.nl. The growth mechanism and resulting layer composition are dependent on deposition temperature utwente.nl. At temperatures below 600°C, the decomposition of diborane can result in the formation of pure boron layers, while at 700°C, reactivity with silicon atoms leads to silicidation of the boron layer, which increases with temperature utwente.nl. The deposition rate and the resulting boron coverage and doping of the silicon substrate can be controlled by varying the deposition time and diborane partial pressure utwente.nl.

The surface reaction mechanisms during pure boron layer deposition from diborane in CVD have been investigated at temperatures ranging from 350°C to 850°C utwente.nl. Activation energies for the deposition vary depending on the temperature range and carrier gas (hydrogen or nitrogen) used utwente.nl.

Role in Energy Storage and Release Systems

Diborazane and related boron-nitrogen compounds are significant in the development of materials for energy storage, particularly for hydrogen.

Hydrogen Storage Materials Development

Hydrogen is considered a promising energy carrier due to its high mass energy intensity and environmental friendliness researchgate.net. However, challenges remain in developing safe, compact, reliable, and cost-effective hydrogen storage and delivery technologies americanelements.com. Nitrogen-containing boranes, including ammonia borane and its derivatives like diborazane, have attracted considerable interest as potential chemical hydrogen storage materials due to their high hydrogen content rsc.orgresearchgate.netuva.nl.

Ammonia borane (AB) is a particularly well-studied material in this context, possessing a high gravimetric hydrogen density (19.6 wt%) and volumetric density americanelements.comrsc.orgresearchgate.net. It is a stable solid under standard conditions and can release hydrogen upon heating or in the presence of a catalyst rsc.org. Diborazane (DAB) is predicted to be an intermediate in the thermal dehydrogenation of ammonia borane rsc.org. The dehydrogenation of amine-boranes, including the formation of cyclic diborazane, is a key aspect of their use in hydrogen storage and release rsc.orguva.nl.

While AB offers high hydrogen content, challenges include slow kinetics at lower temperatures, the potential release of borazine (B1220974) as a byproduct (which can poison fuel cells), and foaming during hydrogen release rsc.org. Research continues to explore the dehydrogenation pathways and improve the performance of these materials for practical hydrogen storage applications rsc.orguva.nl.

Precursors for Ammonia Borane Derivatives

Diborazane and other oligomeric aminoboranes are themselves derivatives of ammonia borane, formed through processes like thermal dehydrogenation rsc.orgrsc.org. This highlights their role in the chemical landscape of B-N-H compounds, where they can be intermediates or precursors for the synthesis of other related species. The controlled decomposition of ammonia borane can lead to the formation of species including diborazane and trimeric triborazane researchgate.netcam.ac.uk. Understanding these decomposition pathways is crucial for tailoring the synthesis of materials like h-BN researchgate.netcam.ac.uk.

Catalytic Roles in Polymerization Reactions

While the search results did not provide specific details on the direct catalytic roles of diborazane in polymerization reactions, related boron compounds, such as diborane, are known to have catalytic applications nih.gov. Diborane has been listed as a catalyst for hydrocarbon polymerization nih.gov. The broader class of amine-boranes, from which diborazane is derived, has been investigated for their capacity to act as precursors for transfer hydrogenation and their involvement in catalytic dehydrocoupling reactions rsc.orguva.nl. Metal amidoborane compounds, which are related to aminoboranes, have found applications as catalysts in dehydrocoupling reactions rsc.org. Further research would be needed to elucidate the specific catalytic activities of diborazane in polymerization.

Hydrocarbon Polymerization Catalysis

Based on the available search results focusing specifically on diborazane (H₃B·NH₂BH₂·NH₃), information regarding its direct use as a catalyst for hydrocarbon polymerization was not found. Research involving diborazane in polymerization contexts tends to focus on the synthesis of polyaminoboranes through the dehydrocoupling and redistribution of amine-boranes and diborazanes themselves. nih.govresearchgate.netnih.govresearchgate.netnih.gov

Rubber Vulcanization

Specific information detailing the use of diborazane (H₃B·NH₂BH₂·NH₃) for the vulcanization of rubber was not found in the provided search results. While boron hydrides, such as diborane, have been explored as vulcanizing agents for certain synthetic rubbers, the application of diborazane in this area is not evident from the search data.

Doping Agents in Semiconductor Manufacturing

Diborazane has been identified as a material with potential applications in the semiconductor industry, particularly as a doping agent. Diborazane is used as a doping agent in the production of semiconductor devices. Derivatives of borazane, including diborazane, have also been mentioned in the context of electroless plating baths used for forming wiring in semiconductor devices.

Precursors for Atomic Layer Deposition (ALD) Processes

While the search results did not provide specific examples of diborazane (H₃B·NH₂BH₂·NH₃) being used directly as a precursor in Atomic Layer Deposition (ALD) processes for depositing materials like metals or oxides, it has been explored as a precursor in Chemical Vapor Deposition (CVD) for the growth of hexagonal boron nitride (h-BN). Dimeric diborazane (DAB) has been compared with ammonia borane as a precursor for the CVD growth of few-layered h-BN films on copper substrates. nih.gov Studies have shown that diborazane can be effective in growing h-BN films, in some cases leading to fully continuous films in a shorter period compared to ammonia borane. nih.gov

Niche Applications as Specialty Reagents

The application of diborazane as a specialty reagent in chemical synthesis has been explored, particularly in reactions involving boron-nitrogen chemistry.

Complementary Reactivity to Hydride Reducing Agents

Information specifically on the complementary reactivity of diborazane (H₃B·NH₂BH₂·NH₃) compared to traditional hydride reducing agents like lithium aluminum hydride was not explicitly found in the search results. Research into the reducing properties of boron compounds often focuses on diborane or amine-borane complexes.

Future Directions and Emerging Research Areas

Development of Novel Diborazane Synthetic Strategies

The synthesis of diborazane and its derivatives is a cornerstone for accessing more complex boron-nitrogen compounds. While the dehydrocoupling of amine-boranes is a primary route, future efforts are directed towards creating more efficient, selective, and scalable synthetic strategies. Research is focused on exploring new catalysts and reaction pathways to overcome existing limitations.